N,N'-bis[2-(4-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide
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Overview
Description
N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-13-DICARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chlorophenoxy groups, nitrobenzene, and dicarboxamide functionalities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-13-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 5-nitrobenzene-1,3-dicarboxylic acid chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-13-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions.
Hydrolysis: The dicarboxamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic or basic aqueous solutions are used.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Production of carboxylic acids and amines.
Scientific Research Applications
N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-13-DICARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-13-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[2-(4-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide
- N,N-BIS(2-(N-DODECYLCARBAMOYLOXY)ETHYL)-2-(4-CHLOROPHENOXY)ACETAMIDE
Uniqueness
N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-13-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21Cl2N3O6 |
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Molecular Weight |
518.3 g/mol |
IUPAC Name |
1-N,3-N-bis[2-(4-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H21Cl2N3O6/c25-18-1-5-21(6-2-18)34-11-9-27-23(30)16-13-17(15-20(14-16)29(32)33)24(31)28-10-12-35-22-7-3-19(26)4-8-22/h1-8,13-15H,9-12H2,(H,27,30)(H,28,31) |
InChI Key |
VXQPXXLVWNCFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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